molecular formula C27H28N2O5 B11413542 2-[3-(propan-2-yloxy)propyl]-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

2-[3-(propan-2-yloxy)propyl]-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Cat. No.: B11413542
M. Wt: 460.5 g/mol
InChI Key: HCQYZAMPTQLLDB-UHFFFAOYSA-N
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Description

2-[3-(propan-2-yloxy)propyl]-1’-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione is a complex organic compound with a unique spiro structure. This compound is characterized by its chromeno-pyrrole-indole core, which is a significant feature in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(propan-2-yloxy)propyl]-1’-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the indole moiety. The final steps involve the formation of the spiro linkage and the addition of the propyl and propan-2-yloxypropyl groups. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[3-(propan-2-yloxy)propyl]-1’-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs .

Scientific Research Applications

2-[3-(propan-2-yloxy)propyl]-1’-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(propan-2-yloxy)propyl]-1’-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core but differ in their additional functional groups and biological activities.

    Chromeno Derivatives: Compounds like coumarin and chromone share the chromeno core but have different substituents and properties.

    Spiro Compounds: Compounds like spirooxindoles and spirocyclic lactams share the spiro linkage but differ in their core structures and functionalities.

Uniqueness

The uniqueness of 2-[3-(propan-2-yloxy)propyl]-1’-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione lies in its combination of the chromeno, pyrrole, and indole moieties within a single spiro structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C27H28N2O5

Molecular Weight

460.5 g/mol

IUPAC Name

2-(3-propan-2-yloxypropyl)-1'-propylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione

InChI

InChI=1S/C27H28N2O5/c1-4-14-28-20-12-7-6-11-19(20)27(26(28)32)22-23(30)18-10-5-8-13-21(18)34-24(22)25(31)29(27)15-9-16-33-17(2)3/h5-8,10-13,17H,4,9,14-16H2,1-3H3

InChI Key

HCQYZAMPTQLLDB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CCCOC(C)C)OC5=CC=CC=C5C4=O

Origin of Product

United States

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